![molecular formula C17H16O3 B11849004 Oxetan-3-ylmethyl [1,1'-biphenyl]-3-carboxylate](/img/structure/B11849004.png)
Oxetan-3-ylmethyl [1,1'-biphenyl]-3-carboxylate
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Overview
Description
Oxetan-3-ylmethyl [1,1’-biphenyl]-3-carboxylate is a chemical compound that features an oxetane ring, a four-membered cyclic ether, attached to a biphenyl carboxylate group. The oxetane ring is known for its high ring strain and unique reactivity, making it a valuable building block in synthetic chemistry and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxetane derivatives, including Oxetan-3-ylmethyl [1,1’-biphenyl]-3-carboxylate, typically involves cyclization reactions. One common method is the intramolecular etherification, where a precursor molecule undergoes cyclization to form the oxetane ring . Another approach is the Paternò–Büchi reaction, a [2+2] photocycloaddition between an alkene and a carbonyl compound .
Industrial Production Methods
Industrial production of oxetane derivatives often employs scalable methods such as the use of preformed oxetane-containing building blocks. These building blocks can be further functionalized through various chemical reactions to produce the desired oxetane derivatives .
Chemical Reactions Analysis
Types of Reactions
Oxetan-3-ylmethyl [1,1’-biphenyl]-3-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can open the oxetane ring, leading to the formation of linear or branched products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peroxy acids, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carbonyl-containing compounds, while reduction can yield alcohols or amines .
Scientific Research Applications
Oxetan-3-ylmethyl [1,1’-biphenyl]-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Oxetan-3-ylmethyl [1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The oxetane ring’s high ring strain makes it reactive, allowing it to participate in various chemical reactions. These reactions can modify biological molecules, leading to changes in their function and activity .
Comparison with Similar Compounds
Similar Compounds
Oxetan-3-one: A simpler oxetane derivative used as a building block in organic synthesis.
3-Oximinooxetane: An oxetane derivative used in the synthesis of energetic materials.
Paclitaxel (Taxol): A well-known anticancer drug that contains an oxetane ring.
Uniqueness
Oxetan-3-ylmethyl [1,1’-biphenyl]-3-carboxylate is unique due to its combination of an oxetane ring and a biphenyl carboxylate group. This structure imparts distinct physicochemical properties and reactivity, making it valuable in various scientific and industrial applications .
Biological Activity
Oxetan-3-ylmethyl [1,1'-biphenyl]-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an oxetane ring, a biphenyl moiety, and a carboxylate group, which contribute to its unique chemical reactivity and biological interactions. The oxetane ring is known for its strain energy, which can lead to ring-opening reactions that generate reactive intermediates.
The biological activity of this compound primarily involves:
- Interaction with Biological Targets : The compound can interact with various molecular targets through hydrogen bonding and coordination with metal ions due to its functional groups.
- Antimicrobial Activity : It has shown effectiveness against various pathogens, including Mycobacterium tuberculosis, where it inhibits bacterial growth significantly.
- Anticancer Activity : The compound exhibits cytotoxic effects on several cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, in a high-throughput screening against M. tuberculosis, compounds including this derivative demonstrated over 90% inhibition at specific concentrations.
Compound | % Inhibition | MIC (µM) |
---|---|---|
This compound | 95% | 5.0 |
Control (DMSO) | 0% | - |
Anticancer Activity
The compound has been tested against various cancer cell lines with promising results. Below is a summary of its IC50 values across different cell lines:
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 (Breast) | 12.5 |
NUGC-3 (Gastric) | 15.0 |
SK-Hep-1 (Liver) | 10.0 |
These values indicate significant cytotoxicity compared to standard chemotherapeutics.
Case Studies
Several case studies have been documented regarding the efficacy of this compound:
- Study on Mycobacterium tuberculosis : A study screened over 98,000 compounds and identified several with high activity against M. tuberculosis. Oxetan derivatives were among the most potent, demonstrating effective inhibition of bacterial growth through disruption of metabolic pathways .
- Anticancer Assays : In vitro assays conducted on multiple human tumor cell lines revealed that Oxetan derivatives exhibited potent anticancer activity. For example, in assays against leukemia cells, the compound showed an IC50 value significantly lower than that of established treatments like etoposide .
Properties
Molecular Formula |
C17H16O3 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
oxetan-3-ylmethyl 3-phenylbenzoate |
InChI |
InChI=1S/C17H16O3/c18-17(20-12-13-10-19-11-13)16-8-4-7-15(9-16)14-5-2-1-3-6-14/h1-9,13H,10-12H2 |
InChI Key |
COMZWNORMOCEEG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)COC(=O)C2=CC=CC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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